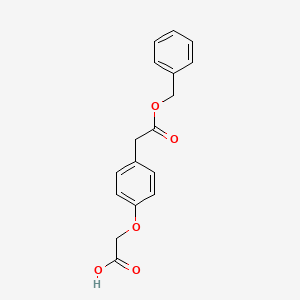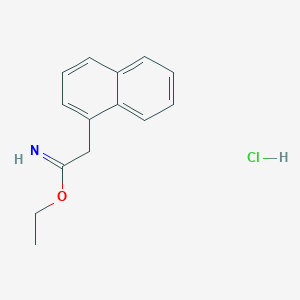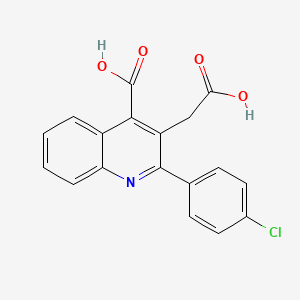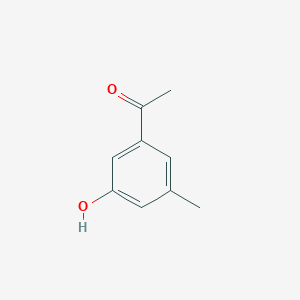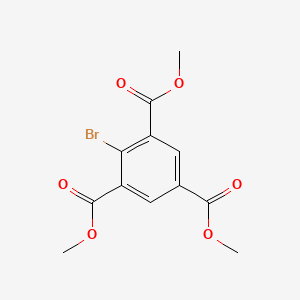
1-Isopropylimino-1-phenyl-3-(trifluoromethyl) butan-3-OL
Overview
Description
Scientific Research Applications
Synthesis and Chemical Properties
- Novel β-Hydroxy-β-Trifluoromethyl Imines Production : Imines like 1-Isopropylimino-1-phenyl-3-(trifluoromethyl) butan-3-OL react with trifluoromethyl group-containing ketones, leading to β-hydroxy-β-trifluoromethyl imines, offering potential in various synthetic applications (Barten, Funabiki, & Röschenthaler, 2002).
Catalysis and Reaction Studies
- Urethane Formation Catalysis : Studies on alcoholysis of phenyl isocyanate using alcohols like butan-1-ol indicate the significant impact of tertiary amine catalysts on urethane formation. This provides insights into polyurethane catalyst design and development (Waleed et al., 2022).
- Alcohol and Chloride Reaction Dynamics : Research on primary alcohols like butan-1-ol with thionyl chloride uncovers varying degrees of alkyl rearrangement, contributing to the understanding of reactions involving similar alcohols and chlorides (Hudson & Riga de Spinoza, 1976).
Applications in Organic Chemistry
- Phthalocyanine Synthesis and Electrochemical Properties : The synthesis and investigation of spectroelectrochemical properties of compounds like 3-(4-{[3-(trifluoromethyl)benzyl]oxy}phenyl)propan-1-ol, derived from similar chemical structures, have applications in electrochemical technologies (Kamiloğlu et al., 2018).
Biofuel Research
- Biofuel Production from Microorganism Metabolism : The investigation of biofuels produced from microorganism metabolism, involving compounds like 3-methyl-2-buten-1-ol and similar structures, reveals their potential as anti-knock additives in fuels (Mack et al., 2014).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
1,1,1-trifluoro-2-methyl-4-phenyl-4-propan-2-yliminobutan-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18F3NO/c1-10(2)18-12(11-7-5-4-6-8-11)9-13(3,19)14(15,16)17/h4-8,10,19H,9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWVAYDZSGXTIKW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N=C(CC(C)(C(F)(F)F)O)C1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18F3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![{4-[(4-Fluorophenyl)sulfonyl]piperazino}(4-nitrophenyl)methanone](/img/structure/B3136926.png)


![2-Methoxy-11H-indolo[3,2-c]quinoline](/img/structure/B3136962.png)
![Ethyl 3-bromoimidazo[1,2-a]pyridine-5-carboxylate](/img/structure/B3136976.png)
